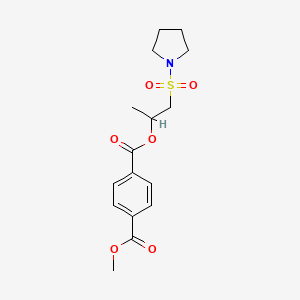
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide, also known as CMMP, is a chemical compound that belongs to the class of sulfonamide compounds. It is a white crystalline solid that is soluble in water and organic solvents. CMMP has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide involves the inhibition of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria and other microorganisms. This leads to the disruption of the metabolic pathways in these organisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including those that are resistant to conventional antibiotics. 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is not fully understood, which may limit its effectiveness in certain situations.
Future Directions
There are several potential future directions for the study of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide. One area of interest is the development of new derivatives of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide that may have improved properties or activity against specific microorganisms. Another area of interest is the investigation of the potential use of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide in the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, the mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide could be further elucidated to better understand its potential applications and limitations.
Synthesis Methods
The synthesis of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide involves the reaction of N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide with thionyl chloride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product.
Scientific Research Applications
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has also been investigated for its potential use as a herbicide and pesticide.
properties
IUPAC Name |
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-6(5-13(4)12)10(3)8(11)7(2)9/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALSXLZLQGHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)